molecular formula C16H13BrO2 B15210565 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone CAS No. 21034-30-0

4-Bromo-5,5-diphenyldihydro-2(3H)-furanone

Cat. No.: B15210565
CAS No.: 21034-30-0
M. Wt: 317.18 g/mol
InChI Key: BPCLQXLEWDHXBA-UHFFFAOYSA-N
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Description

4-Bromo-5,5-diphenyldihydro-2(3H)-furanone is a brominated lactone compound with the molecular formula C16H13BrO2 . This structure places it within the class of 2(3H)-furanones, which are recognized as important pharmacophores and versatile synthetic intermediates in organic and medicinal chemistry . While the specific biological activity of this diphenyl-substituted derivative is not detailed in public literature, structurally related brominated furanones are extensively investigated for their potent ability to disrupt bacterial quorum sensing (QS) . For instance, the furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, isolated from the red alga Delisea pulchra , is a well-studied quorum-sensing antagonist . It has been shown to significantly inhibit biofilm formation and swarming motility in Escherichia coli without affecting bacterial growth rates, and it non-specifically disrupts autoinducer-mediated signaling in various bacterial species including Vibrio harveyi . Similar furanones also demonstrate the capacity to influence siderophore biosynthesis in Pseudomonas species and can inhibit the biofilm formation of Acidithiobacillus ferrooxidans , suggesting potential applications in controlling environmental processes like acid mine drainage . The presence of both a bromine atom and a lactone ring in its structure makes this compound a promising building block for developing novel anti-biofilm agents and a valuable intermediate for the synthesis of more complex, biologically active molecules targeting bacterial communication pathways . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21034-30-0

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

4-bromo-5,5-diphenyloxolan-2-one

InChI

InChI=1S/C16H13BrO2/c17-14-11-15(18)19-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

BPCLQXLEWDHXBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5,5 Diphenyldihydro 2 3h Furanone

Reactivity of the Lactone Moiety

The inherent reactivity of the lactone ring in 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone is a focal point of its chemical behavior. The ester linkage within the five-membered ring is susceptible to various transformations, primarily driven by the electrophilic nature of the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions and Ring-Opening Processes

The carbonyl group of the lactone is a prime target for nucleophiles. Nucleophilic acyl substitution reactions can lead to the opening of the furanone ring. For instance, in the presence of strong nucleophiles, the ester bond can be cleaved, resulting in the formation of a gamma-hydroxy carboxylic acid derivative. The diphenyl substitution at the C5 position can sterically hinder the approach of bulky nucleophiles, thereby influencing the reaction rates and conditions required for these transformations.

The reactivity of related 2(5H)-furanone systems demonstrates their susceptibility to nucleophilic attack. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules due to the presence of a carbonyl group conjugated with a double bond. nih.gov This inherent reactivity makes the lactone moiety susceptible to ring-opening reactions in the presence of nucleophiles. nih.gov

Hydrolysis and Esterification Reactions

Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding 4-bromo-5,5-diphenyl-5-hydroxy-pentanoic acid. The reaction is initiated by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the cleavage of the ester bond.

Esterification, the reverse of hydrolysis, can be achieved by reacting the corresponding hydroxy acid with an alcohol in the presence of an acid catalyst. This equilibrium-controlled process is a fundamental reaction of the lactone moiety.

Transformations Involving the C4 Bromine Substituent

The bromine atom at the C4 position of the furanone ring serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond at the C4 position is amenable to participation in several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the bromo-lactone with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.orgnih.govmdpi.com This reaction is widely used for the synthesis of aryl- or vinyl-substituted furanones. researchgate.netresearchgate.net The general applicability and tolerance of a wide range of functional groups make the Suzuki coupling a valuable method for derivatizing 4-bromo-2(5H)-furanones. nih.govuwindsor.ca Research has shown that 4-bromo-2(5H)-furanones can be successfully coupled with arylboronic acids to produce 4-aryl-2(5H)-furanones in good yields. researchgate.net

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
4-Bromo-2(5H)-furanone derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene4-Aryl-2(5H)-furanone61-85 researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidineGood mdpi.com

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction could potentially be employed to introduce alkenyl groups at the C4 position. This reaction involves the palladium-catalyzed coupling of the bromo-lactone with an alkene.

Sonogashira Coupling: The Sonogashira coupling reaction provides a route to alkynyl-substituted furanones. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of the bromo-lactone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgnih.gov The reaction is typically carried out under mild conditions. wikipedia.orglibretexts.org

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
4-Bromo-6H-1,2-oxazineTerminal alkynePdCl₂(PPh₃)₂CuIEt₃NToluene4-Alkynyl-6H-1,2-oxazine nih.gov
4-NitrobromobenzeneTerminal alkynePd(II) complex---Coupled product researchgate.net

Nucleophilic Substitution Reactions at the Brominated Center

The bromine atom at the C4 position can be displaced by various nucleophiles through a nucleophilic substitution reaction. The electron-withdrawing effect of the adjacent carbonyl group can influence the reactivity of the C-Br bond. Depending on the nucleophile and reaction conditions, this can lead to the introduction of a wide range of functional groups, such as amines, azides, thiols, and alkoxides. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily undergo nucleophilic substitution at the C4 position. nih.gov

Reductive Dehalogenation and Hydrogenation Reactions

The carbon-bromine bond can be cleaved through reductive dehalogenation, replacing the bromine atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or metal hydrides. This reaction effectively converts the bromo-lactone into its debrominated analog, 5,5-diphenyldihydro-2(3H)-furanone.

Reactivity of the C5 Geminal Diphenyl Groups

The presence of two phenyl groups geminally substituted at the C5 position of the dihydrofuranone ring introduces a unique electronic and steric environment that influences their reactivity. The following sections delve into the anticipated, though not extensively documented, reactivity of these phenyl moieties based on established principles of organic chemistry.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on Phenyl Rings

The dihydrofuranone moiety, connected via a quaternary carbon, is generally considered to be an electron-withdrawing group due to the inductive effect of the neighboring carbonyl group. This deactivating effect would decrease the electron density of the phenyl rings, making them less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve electrophilic substitution. The substitution pattern would be directed towards the meta position relative to the point of attachment to the lactone ring, as is typical for deactivating groups.

Conversely, the electron-withdrawing nature of the lactone substituent would theoretically make the phenyl rings more susceptible to nucleophilic aromatic substitution, particularly if further activated by strongly electron-withdrawing groups (e.g., nitro groups) on the rings themselves. However, such reactions typically require a good leaving group on the aromatic ring, which is not inherently present.

Functionalization of Phenyl Moieties

The functionalization of the phenyl groups in this compound remains a largely unexplored area of research. Based on general organic synthesis principles, functionalization could potentially be achieved through various methods, although specific reaction conditions and outcomes have not been reported for this compound.

Potential functionalization strategies could include:

Directed ortho-metalation: If a suitable directing group were present on one of the phenyl rings, deprotonation at the ortho position with a strong base followed by quenching with an electrophile could introduce a functional group.

Palladium-catalyzed cross-coupling reactions: If a halogen were introduced onto one of the phenyl rings (e.g., through electrophilic halogenation), subsequent Suzuki, Heck, or Sonogashira coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds.

The steric hindrance imposed by the gem-diphenyl setup and the bulky bromine atom at the C4 position would likely play a significant role in the feasibility and regioselectivity of any attempted functionalization.

Investigations into Reaction Mechanisms and Transition States

A comprehensive understanding of the reaction mechanisms involving this compound necessitates both computational and experimental approaches.

Computational Elucidation of Reaction Pathways

As of now, there is a notable absence of published computational studies specifically focused on the reaction mechanisms of this compound. Theoretical investigations could provide valuable insights into several aspects of its reactivity:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would help predict the most likely sites for electrophilic and nucleophilic attack on the entire molecule, including the phenyl rings.

Transition State Modeling: For any proposed reaction, such as electrophilic substitution on the phenyl rings, density functional theory (DFT) calculations could be used to model the transition state structures and determine the activation energies. This would allow for a comparison of the relative feasibility of different reaction pathways (e.g., ortho, meta, and para substitution).

Steric and Electronic Effects: Computational models could quantify the steric hindrance around the phenyl groups and evaluate the electronic influence of the brominated lactone ring on their reactivity.

Table 1: Hypothetical Computational Parameters for Aromatic Substitution on a Phenyl Ring of this compound

Substitution PositionCalculated Activation Energy (kJ/mol)Relative Reaction Rate
orthoHigherSlower
metaLowerFaster
paraIntermediateIntermediate

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution with a deactivating substituent. Actual values would require specific computational studies.

Experimental Probes for Mechanistic Intermediates

Direct experimental evidence for reaction intermediates in the reactions of this compound is currently lacking in the scientific literature. However, several established techniques could be employed to probe for and characterize such transient species:

Spectroscopic Analysis: Techniques such as in-situ NMR or IR spectroscopy could be used to monitor the progress of a reaction and potentially detect the formation of intermediates, such as a Wheland intermediate in an electrophilic aromatic substitution reaction.

Trapping Experiments: The addition of a trapping agent to a reaction mixture can intercept a short-lived intermediate, leading to the formation of a stable, characterizable product. For example, in a reaction proposed to proceed via a carbocation intermediate on a phenyl ring, a nucleophilic trapping agent could be used.

Kinetic Isotope Effect Studies: By comparing the reaction rates of the parent compound with an isotopically labeled analogue (e.g., deuterated phenyl rings), it is possible to gain information about the rate-determining step of the reaction and the nature of the transition state.

Table 2: Potential Experimental Techniques for Mechanistic Investigation

TechniqueInformation Gained
In-situ NMR SpectroscopyReal-time monitoring of reactant consumption and product/intermediate formation.
Chemical TrappingEvidence for the existence of specific reactive intermediates.
Kinetic Isotope EffectInsight into the rate-determining step and transition state geometry.

Further research, both computational and experimental, is necessary to fully elucidate the chemical reactivity of the C5 geminal diphenyl groups and the intricate reaction mechanisms of this compound.

Derivatization Strategies and Analogue Synthesis Based on 4 Bromo 5,5 Diphenyldihydro 2 3h Furanone

Synthesis of Functionalized 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone Derivatives

The presence of a bromine atom at the C4 position of the dihydrofuranone ring is the key to the synthesis of a wide array of functionalized derivatives. This is primarily achieved through nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. A variety of nucleophiles can be employed to introduce new functional groups at this position, leading to a diverse library of compounds with potentially unique biological activities.

One of the most common derivatization strategies involves the reaction with nitrogen-based nucleophiles. For instance, treatment of this compound with primary or secondary amines can yield the corresponding 4-amino derivatives. This reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. A solid-phase approach has also been developed for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones, which could be adapted for the synthesis of derivatives of the title compound.

Another important class of derivatives can be synthesized by reacting the bromo-lactone with azide (B81097) sources, such as sodium azide. This reaction typically proceeds smoothly to give the corresponding 4-azido-5,5-diphenyldihydro-2(3H)-furanone. The resulting azide can then serve as a versatile intermediate for further transformations, such as reduction to the corresponding amine or participation in click chemistry reactions to introduce more complex moieties.

Sulfur-based nucleophiles also play a significant role in the derivatization of this scaffold. Reaction with thiols or thiophenols can lead to the formation of 4-thioether derivatives. These reactions are often facilitated by a base. The resulting thioethers can be further oxidized to the corresponding sulfoxides or sulfones, thereby introducing additional functional diversity and modulating the electronic properties of the molecule.

The following table summarizes some of the key functionalized derivatives that can be synthesized from this compound via nucleophilic substitution reactions.

NucleophileReagent ExampleProduct
AmineR1R2NH4-(R1R2N)-5,5-diphenyldihydro-2(3H)-furanone
AzideSodium Azide (NaN3)4-Azido-5,5-diphenyldihydro-2(3H)-furanone
ThiolRSH4-(RS)-5,5-diphenyldihydro-2(3H)-furanone

Modifications at the C3 Position of the Dihydrofuranone Ring

Modifications at the C3 position of the dihydrofuranone ring, adjacent to the carbonyl group, offer another avenue for structural diversification. While direct functionalization at this position can be challenging, several indirect methods can be employed.

One potential strategy involves the generation of an enolate at the C3 position, followed by reaction with an electrophile. This would require a strong, non-nucleophilic base to deprotonate the α-carbon. The resulting enolate could then be alkylated, acylated, or undergo other reactions to introduce a substituent at the C3 position. However, the reactivity of the lactone ring towards strong bases needs to be carefully considered to avoid unwanted side reactions such as ring opening.

An alternative approach is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc to form a zinc enolate, which can then react with a ketone or aldehyde. In the context of the target molecule, one could envision a synthetic route where a precursor ketone is reacted with a Reformatsky reagent derived from an α-bromo ester to introduce a substituent that would ultimately become part of the C3-C4 bond of the lactone.

Furthermore, the introduction of a double bond between C3 and C4, followed by conjugate addition reactions, could also be a viable strategy for C3 functionalization. This would, however, require the elimination of HBr from the starting material, which might be achievable under specific basic conditions. The resulting α,β-unsaturated lactone would then be susceptible to attack by various nucleophiles at the C3 position.

Ring Expansion and Contraction Reactions of the Dihydrofuranone Core

Ring expansion of lactones can be achieved through various methods, such as the Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor. In the context of the dihydrofuranone core, a reaction that involves the cleavage of the C-O bond followed by insertion of a carbon or heteroatom could lead to a six-membered ring system. For example, reaction with diazomethane (B1218177) or its derivatives can sometimes lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, resulting in a six-membered lactone (a δ-lactone).

Ring contraction, on the other hand, is a less common transformation for lactones. However, under specific conditions, rearrangements such as the Favorskii rearrangement of an α-halo ketone precursor could potentially lead to a four-membered lactone (a β-lactone). Another possibility could involve a multi-step sequence involving ring opening, functional group manipulations, and subsequent re-cyclization to form a smaller ring.

Development of Novel Heterocyclic Systems Incorporating the Dihydrofuranone Unit

The dihydrofuranone core of this compound can serve as a building block for the synthesis of more complex heterocyclic systems. This often involves reactions that lead to the opening of the lactone ring, followed by condensation with a bifunctional reagent to form a new ring.

A particularly well-documented transformation of furanones is their conversion into pyrazole (B372694) derivatives. This is typically achieved by reacting the furanone with hydrazine (B178648) or its derivatives. The reaction likely proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon of the lactone, leading to ring opening and the formation of a γ-keto acid hydrazide intermediate. Subsequent intramolecular condensation and dehydration would then yield the pyrazole ring. The substituents on the original furanone ring would be incorporated into the final pyrazole structure. For instance, the 5,5-diphenyl groups would be expected to be at the 5-position of the resulting pyrazole.

Similarly, reaction with other bifunctional nucleophiles, such as hydroxylamine (B1172632) or thiourea, could potentially lead to the formation of other five- or six-membered heterocyclic rings, such as isoxazoles or pyrimidines, respectively. The specific outcome of these reactions would depend on the reaction conditions and the nature of the bifunctional reagent used. These ring transformation reactions significantly expand the chemical space accessible from the this compound scaffold.

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

The derivatization of this compound allows for systematic studies of structure-activity relationships (SAR). By synthesizing a library of analogues with variations at the C4, C3, and other positions, and even with different heterocyclic cores, it is possible to probe how specific structural features influence the biological activity of the molecule.

For example, in the context of developing enzyme inhibitors, the nature of the substituent introduced at the C4 position can have a profound impact on the binding affinity and selectivity of the compound. A series of 4-amino, 4-thio, and 4-alkoxy derivatives could be synthesized and tested against a panel of enzymes to identify the optimal functional group for a particular target. The steric bulk and electronic properties of the substituent would be key parameters to consider in such a study.

Structure-activity relationship studies have been conducted on other furanone derivatives, revealing important insights into their biological activities. For instance, studies on 5-arylidene-2(5H)-furanone derivatives have shown that the introduction of halogen atoms or a nitro group on the aromatic ring can increase their cytotoxicity against cancer cell lines. Similarly, studies on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives have identified potent and selective COX-2 inhibitors. These examples highlight the importance of systematic structural modifications in optimizing the biological activity of furanone-based compounds.

By applying similar principles to the derivatives of this compound, it would be possible to develop a comprehensive understanding of the relationship between their chemical structure and their biological function, ultimately guiding the design of new therapeutic agents.

Applications in Advanced Organic Synthesis

4-Bromo-5,5-diphenyldihydro-2(3H)-furanone as a Potential Chiral Building Block

The structure of this compound contains a stereocenter at the C4 position, where the bromine atom is attached. This inherent chirality suggests that if the compound could be synthesized or resolved into its individual enantiomers, it would hold potential as a chiral building block. In asymmetric synthesis, such building blocks are invaluable for introducing specific stereochemistry into a target molecule, which is often crucial for its biological activity.

The presence of the bromine atom offers a handle for stereospecific nucleophilic substitution reactions. For instance, an SN2 reaction with a suitable nucleophile would proceed with inversion of configuration at the C4 center, allowing for the controlled introduction of a new functional group with a defined stereochemistry. The bulky diphenyl groups at the adjacent C5 position could exert significant steric influence on the trajectory of incoming reagents, potentially leading to high diastereoselectivity in reactions at or near the stereocenter.

Hypothetical Stereoselective Transformations:

Reagent/CatalystPotential TransformationStereochemical Outcome
Chiral Reducing AgentReduction of the lactone carbonylDiastereoselective formation of a chiral diol
OrganocuprateNucleophilic substitution of bromideInversion of configuration at C4
Chiral BaseEnolate formation and trappingDiastereoselective functionalization at C3

Potential Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While no specific examples of the use of this compound in total synthesis have been documented, its structural motifs are found in various classes of natural products. Gamma-butyrolactones are a common core in many bioactive molecules, including lignans (B1203133) and butenolides. The gem-diphenyl group, while less common in natural products, can be a feature of synthetic analogs designed to mimic or enhance biological activity.

A synthetic chemist might envision using this compound as a fragment for the construction of more complex molecular architectures. The bromine atom could be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to append other molecular fragments. The lactone ring itself can be a precursor to other functionalities; for example, reduction can yield a diol, and hydrolysis can lead to a γ-hydroxy carboxylic acid, both of which are versatile intermediates in synthesis.

A Hypothetical Precursor for the Preparation of Advanced Pharmaceutical Intermediates

The furanone scaffold is a well-established pharmacophore present in numerous drugs and biologically active compounds. Brominated furanones, in particular, are known to be highly reactive and versatile intermediates in the synthesis of pharmaceutical agents. For example, derivatives of 3,4-dihalo-2(5H)-furanones have been utilized in the synthesis of anti-inflammatory drugs.

Theoretically, this compound could serve as a precursor to novel pharmaceutical intermediates. The diphenylmethyl group is a structural feature of several known drugs, often contributing to their receptor binding affinity. The combination of the lactone, the bromine atom, and the gem-diphenyl moiety in a single molecule could provide a unique starting point for the synthesis of new chemical entities with potential therapeutic applications.

Potential Synthetic Routes to Pharmaceutical Scaffolds:

Reaction TypePotential Product ClassTherapeutic Area (Illustrative)
Nucleophilic substitution with aminesAminated lactonesCNS disorders, Anticonvulsants
Heck or Suzuki CouplingArylated or vinylated lactonesAnticancer, Antiviral
Ring-opening with nucleophilesγ-hydroxy amides or estersCardiovascular, Metabolic disorders

Speculative Utility in the Synthesis of Specialty Chemicals and Functional Materials

Beyond the life sciences, the unique structure of this compound suggests potential applications in materials science. The gem-diphenyl groups could impart properties such as thermal stability and rigidity to polymers or other materials. The bromine atom provides a site for polymerization or for grafting onto other polymer backbones. For instance, it could potentially be used as a monomer or a comonomer in ring-opening polymerization to produce polyesters with pendant diphenyl groups.

Furthermore, the lactone ring and the carbon-bromine bond are functionalities that can be transformed to introduce other desirable properties. For example, the bromine could be replaced with a fluorescent tag or a group that promotes self-assembly, leading to the creation of novel functional materials.

Advanced Spectroscopic and Structural Analysis of 4 Bromo 5,5 Diphenyldihydro 2 3h Furanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone, providing detailed insights into its carbon-hydrogen framework and the relative orientation of its constituent atoms.

1D NMR (¹H, ¹³C)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the lactone ring and the two phenyl groups. The protons on the lactone ring, specifically at the C3 and C4 positions, form an AMX spin system. The proton at C4, being attached to the carbon bearing the bromine atom, would likely appear as a doublet of doublets, with its chemical shift influenced by the electronegativity of the bromine and the anisotropic effects of the adjacent phenyl groups. The diastereotopic protons at C3 would also present as distinct multiplets, coupled to each other and to the proton at C4. The ten protons of the two phenyl groups would typically appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the lactone, the quaternary carbon C5 bearing the two phenyl groups, and the carbons of the phenyl rings. The carbon C4, directly bonded to the bromine atom, would show a chemical shift in the range typical for carbons bearing a halogen. The C3 carbon's chemical shift would be influenced by its proximity to the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~175
C3 (CH₂)~3.0-3.5 (multiplets)~35
C4 (CHBr)~4.5-5.0 (doublet of doublets)~50
C5 (C(Ph)₂)-~90
Phenyl (C₆H₅)~7.2-7.5 (multiplet)~125-140

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. Key correlations would be observed between the proton at C4 and the two diastereotopic protons at C3, confirming their adjacency in the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the ¹³C signals for C3 and C4 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically 2-3 bonds). Important correlations would be expected between the C3 protons and the carbonyl carbon (C2), the C4 carbon, and the C5 carbon. The C4 proton would show correlations to C2, C3, and C5. Furthermore, protons of the phenyl groups would show correlations to the quaternary carbon C5, confirming the attachment of the phenyl rings at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space. For a specific stereoisomer, NOESY would show correlations between the proton at C4 and one of the phenyl groups, or between the C3 protons and the phenyl groups, which would help in establishing the relative configuration of the chiral center at C4.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS provides an accurate mass measurement of the molecular ion, which is essential for confirming the elemental composition of this compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis in the mass spectrum would likely show characteristic losses. A primary fragmentation pathway could involve the loss of the bromine atom, followed by the cleavage of the lactone ring. The diphenylmethyl cation ([C₁₃H₁₁]⁺) is a very stable fragment and would be expected to be a prominent peak in the spectrum.

Table 2: Predicted HRMS Data for this compound (C₁₆H₁₃BrO₂)

IonCalculated m/z
[M(⁷⁹Br)]⁺316.0102
[M(⁸¹Br)]⁺318.0082
[M-Br]⁺237.0916
[C₁₃H₁₁]⁺167.0861

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the five-membered lactone ring. This band is typically observed at a higher frequency (around 1770-1800 cm⁻¹) compared to acyclic esters due to ring strain. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic protons, C-O stretching of the lactone, and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch would also be visible in the Raman spectrum. The symmetric stretching of the phenyl rings would likely give a strong Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O (lactone)1770-1800 (strong)1770-1800 (moderate)
C-H (aromatic)3000-3100 (moderate)3000-3100 (strong)
C-H (aliphatic)2850-3000 (moderate)2850-3000 (moderate)
C-O (lactone)1100-1250 (strong)1100-1250 (weak)
C-Br500-600 (moderate)500-600 (strong)

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles. Crucially, due to the presence of the bromine atom (a heavy atom), anomalous dispersion effects can be used to determine the absolute configuration of the chiral center at C4 without the need for a chiral reference. The crystal structure would also reveal the conformation of the dihydrofuranone ring and the orientation of the two phenyl substituents, as well as intermolecular interactions in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at C4, it is an optically active compound. Chiroptical spectroscopy can be used to investigate its stereochemical properties.

Circular Dichroism (CD): A CD spectrum measures the differential absorption of left and right circularly polarized light. Each enantiomer of the compound would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, making it a valuable tool for quantitative analysis of enantiomeric purity.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of the stereochemistry of the molecule and can be used to determine the enantiomeric composition.

Theoretical and Computational Chemistry Studies on 4 Bromo 5,5 Diphenyldihydro 2 3h Furanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated studies detailing the quantum chemical calculations of the electronic structure and reactivity for 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone were found. Such studies for other substituted furanones often involve Density Functional Theory (DFT) to calculate global reactivity descriptors like chemical potential (μ), hardness (η), and electrophilicity, which help in understanding the electron-donating or accepting tendencies of a molecule. mdpi.com Local reactivity indicators, such as Parr functions, are also typically calculated to identify the most probable sites for nucleophilic and electrophilic attacks. mdpi.com However, specific values and reactive site maps for this compound are not present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research on the conformational analysis or molecular dynamics simulations of this compound. Conformational analysis for similar cyclic compounds, such as 5-bromo-5-nitro-1,3-dioxane, has been performed using quantum chemical methods to identify stable conformers (e.g., chair, twist) and the transition states between them. These studies determine the global minimum on the potential energy surface, revealing the most energetically favorable three-dimensional structure of the molecule. Without specific research, the preferred conformation of the dihydrofuranone ring and the spatial orientation of its bulky diphenyl and bromo substituents remain undetermined.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Specific predicted spectroscopic parameters for this compound are not documented in the literature. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are standard computational outputs that serve to corroborate experimental data. For instance, studies on other halogenated furanones have used 13C NMR chemical shifts as indicators of certain molecular properties. However, no computed data tables for ¹H or ¹³C NMR chemical shifts or infrared (IR) vibrational frequencies for the title compound could be sourced.

Reaction Pathway Modeling and Transition State Analysis

No studies involving reaction pathway modeling or transition state analysis for this compound were identified. This type of computational work is crucial for understanding reaction mechanisms, such as nucleophilic substitution or solvolysis, by calculating the energy profiles of potential reaction pathways. While the reactivity of other dihalo-furanones has been explored, showing their versatility as reactants in chemical synthesis, the specific mechanistic pathways, intermediate structures, and transition state energies for reactions involving this compound have not been computationally modeled. nih.gov

Theoretical Evaluation of Molecular Interactions with Biological Targets

A theoretical evaluation of molecular interactions between this compound and specific biological targets through methods like molecular docking is not available in the current body of scientific literature. Molecular docking studies are common for furanone derivatives to predict their binding affinity and interaction modes with proteins, which can suggest potential therapeutic applications. For example, various furanones have been docked against bacterial proteins to explore their potential as quorum-sensing inhibitors. However, no such computational studies have been published for this compound.

Q & A

Q. What are the established synthetic methodologies for 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 3,4-dibromo-2(5H)-furanone undergoes regioselective coupling with diphenylboronic acids using PdCl₂(MeCN)₂ and Ag₂O as a base. This method yields 4-substituted bromofuranones with moderate to high efficiency (40–75% yields) . Key steps include optimizing catalyst loading (e.g., 5 mol% Pd) and reaction time (12–24 hours) under inert conditions.

Q. Which spectroscopic techniques are critical for structural elucidation of brominated dihydrofuranones?

  • ¹H/¹³C NMR : Determines substitution patterns (e.g., bromine at C4, phenyl groups at C5).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1750 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves stereochemistry and confirms dihydrofuranone ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M⁺ at m/z 358.98 for C₁₇H₁₃BrO₂) .

Q. How does the bromine substituent influence the reactivity of dihydrofuranones in nucleophilic substitutions?

Bromine at C4 acts as a leaving group, enabling Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr). Steric hindrance from the 5,5-diphenyl groups may reduce reactivity, requiring elevated temperatures (80–100°C) or polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during palladium-catalyzed functionalization of brominated dihydrofuranones?

Regioselectivity is controlled by:

  • Ligand selection : Bulky ligands (e.g., AsPh₃) favor coupling at the less hindered C4 position .
  • Precursor design : Using 3,4-dibromo derivatives ensures selective substitution at C4, as C3 bromine is sterically shielded by adjacent substituents.
  • Computational modeling : DFT calculations predict transition-state energies to optimize coupling sites .

Q. How can contradictory bioactivity data (e.g., antibacterial vs. cytotoxic effects) be resolved for structurally similar furanones?

  • Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; bulky diphenyl groups may enhance lipid membrane penetration but reduce solubility, altering activity .
  • Biofilm quantification : Assess anti-biofilm efficacy via crystal violet staining or confocal microscopy to distinguish bactericidal vs. anti-adhesion effects .

Q. What analytical methods identify synthetic byproducts or degradation products in brominated furanones?

  • HPLC-MS/MS : Detects trace impurities (e.g., debrominated or oxidized derivatives).
  • TGA/DSC : Monitors thermal stability; decomposition above 200°C suggests labile substituents .
  • Isotopic labeling : ¹⁸O tracing in hydrolysis studies confirms lactone ring-opening pathways .

Q. How do computational models predict the environmental persistence or toxicity of this compound?

  • QSAR (Quantitative Structure-Activity Relationship) : Estimates logP (hydrophobicity) and biodegradability using software like EPI Suite.
  • Molecular docking : Simulates binding to quorum-sensing proteins (e.g., P. aeruginosa LasR) to infer biofilm inhibition potential .
  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate LC₅₀ values, guided by structurally related furanones .

Methodological Notes

  • Synthetic Optimization : Scale-up reactions require careful exclusion of moisture to prevent hydrolysis of the lactone ring.
  • Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent controls (DMSO ≤1% v/v) to validate results .
  • Data Reproducibility : Publish full spectral data (NMR, IR) and crystallographic CIF files to enable independent verification .

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